Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-(methylsulfonyl)benzamido group at position 2 and an ethyl carboxylate ester at position 6 of the benzothiazole scaffold. Benzothiazoles are privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structural complexity and functional group diversity make it a promising candidate for drug development, particularly in targeting bacterial DNA gyrase or other sulfonamide-sensitive enzymes .
Properties
IUPAC Name |
ethyl 2-[(3-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-3-25-17(22)12-7-8-14-15(10-12)26-18(19-14)20-16(21)11-5-4-6-13(9-11)27(2,23)24/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLBBBYFUVKWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazoles with ethyl 3-bromo-2-oxobutanoate and ethyl 2-chloroacetoacetate . The reaction conditions often require the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate exhibits a range of biological activities:
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole moiety possess significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies indicate that thiazole derivatives can inhibit the activity of certain enzymes involved in cancer progression. This compound may interact with molecular targets like glutathione S-transferase pi, which is crucial in detoxifying chemotherapeutic agents .
Antidiabetic Effects
Recent investigations into thiazole derivatives have identified potential antidiabetic properties, suggesting that this compound could be explored further for its ability to modulate glucose metabolism and insulin sensitivity .
Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, compounds closely related to this compound were tested against multiple pathogens. Results indicated a notable zone of inhibition, particularly against Gram-positive bacteria .
Cancer Cell Line Studies
A series of experiments on cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Data Table: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effect |
|---|---|---|
| Antimicrobial | Benzothiazole derivatives | Effective against Staphylococcus aureus |
| Anticancer | Thiazole derivatives | Induces apoptosis in cancer cells |
| Antidiabetic | Thiazolidinones | Modulates glucose metabolism |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is compared to structurally analogous benzothiazole derivatives. Key differences lie in substituent groups at positions 2 and 6, which influence physicochemical properties, synthetic routes, and biological activities.
Structural Comparison
Physicochemical Properties
- Polarity: The methylsulfonyl group (logP ≈ -1.5) increases aqueous solubility compared to non-polar substituents like methyl (logP ≈ 1.2) .
- Acid/Base Behavior : The ethyl ester (pKa ≈ 0.5) is hydrolyzed in vivo to the carboxylic acid, enhancing target engagement .
Biological Activity
Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a benzothiazole core with a methylsulfonyl substituent and an ethoxycarbonyl group, which may enhance its solubility and biological activity. The structure can be represented as follows:
Target Interactions
This compound is believed to exert its effects primarily through interaction with Bcl-2 proteins , which are crucial regulators of apoptosis. By inhibiting these proteins, the compound promotes programmed cell death, making it a candidate for anticancer therapies .
Biochemical Pathways
The compound's activity is linked to several biochemical pathways:
- Apoptosis Induction : It enhances the apoptotic pathways involving caspase-3 activation, leading to increased cell death in cancerous cells.
- Antimicrobial Activity : The compound has shown potential against various pathogens, suggesting a dual role in both anticancer and antimicrobial applications .
Anticancer Properties
Recent studies have demonstrated the compound's cytotoxicity against several cancer cell lines. For instance:
- In vitro assays revealed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating significant potency comparable to established chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole ring can enhance cytotoxic effects, particularly when electron-donating groups are present .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 32 μg/mL against various strains .
- The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function, although detailed mechanisms remain under investigation.
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated:
- Increased apoptosis rates in treated cells compared to controls.
- Enhanced expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 .
Case Study: Antimicrobial Activity
In another study focusing on its antimicrobial properties:
- The compound was tested against a panel of bacteria, showing effectiveness against multidrug-resistant strains.
- Synergistic effects were observed when combined with traditional antibiotics, suggesting potential for use in combination therapies .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate using reagents like N-bromosuccinimide (NBS) to introduce reactive sites .
- Step 2 : Coupling with 3-(methylsulfonyl)benzoyl chloride via amide bond formation under anhydrous conditions (e.g., THF, DIPEA) .
- Intermediate characterization : Key intermediates (e.g., tert-butyl 2-aminobenzo[d]thiazole-6-carboxylate) are validated using -NMR, -NMR, and mass spectrometry (MS). For example, -NMR peaks at δ 8.21 (d, 1H) and 7.87 (s, 2H) confirm aromatic protons and amine groups .
Q. What spectroscopic methods confirm the structure of this compound?
- -NMR : Identifies proton environments (e.g., methylsulfonyl protons at δ 3.29 ppm, ethyl ester protons at δ 4.38 ppm) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 624.1) .
- HPLC : Purity assessment (e.g., tR 5.25 min, 83.6% at 254 nm) ensures batch consistency .
Q. What purification techniques are effective post-synthesis?
- Column chromatography : Separates crude mixtures using gradients like dichloromethane/methanol (20:1) .
- Crystallization : Enhances purity via solvent recrystallization (e.g., ethyl acetate/hexane) .
- Acid-base extraction : Removes unreacted reagents (e.g., citric acid washes for amine byproducts) .
Advanced Research Questions
Q. How do structural modifications at the benzothiazole core influence biological activity?
- Methylsulfonyl group : Enhances electron-withdrawing effects, improving DNA gyrase inhibition (IC50 values < 1 µM in Acinetobacter baumannii) .
- Ethyl ester vs. tert-butyl ester : Ethyl esters improve solubility but reduce plasma stability compared to tert-butyl analogs .
- Substituent position : 3-(methylsulfonyl)benzamido at position 2 of the benzothiazole optimizes steric interactions with bacterial gyrase ATP-binding pockets .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 33% vs. 97%)?
- Reaction conditions : Higher yields (97%) are achieved with excess Boc-piperazine (2.5 eq.) in THF at room temperature, while lower yields (33%) occur with suboptimal stoichiometry or elevated temperatures .
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency in aryl amidation steps .
- Purification : Flash chromatography over silica gel vs. gravity columns impacts recovery rates .
Q. What strategies optimize solubility and bioavailability without compromising target binding?
- Prodrug design : Replace ethyl ester with water-soluble groups (e.g., phosphate esters) .
- Co-crystallization : Use cyclodextrins to enhance aqueous solubility while retaining antibacterial activity .
- Salt formation : Hydrochloride salts improve stability in physiological buffers .
Q. How do electron-withdrawing groups (e.g., methylsulfonyl) affect enzyme inhibition?
- Mechanism : The methylsulfonyl group increases electrophilicity, promoting hydrogen bonding with DNA gyrase residues (e.g., Asp81 in E. coli), reducing ATPase activity by >70% .
- Comparative studies : Analogues lacking methylsulfonyl show 10-fold lower activity, confirming its critical role .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes phospholipid interference in plasma .
- LC-MS/MS : Use deuterated internal standards (e.g., d4-analogue) to correct matrix effects. Limit of quantification (LOQ) reported at 5 ng/mL .
Q. How to design analogs to overcome bacterial resistance mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
